molecular formula C12H8MnN2O4 B078961 Manganese(2+);pyridine-2-carboxylate CAS No. 14049-88-8

Manganese(2+);pyridine-2-carboxylate

Cat. No. B078961
CAS RN: 14049-88-8
M. Wt: 299.14 g/mol
InChI Key: WVCYGKVYIWFMCH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Manganese (2+);pyridine-2-carboxylate can be synthesized by reacting manganese (II) chloride tetrahydrate with pyridine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is a pinkish-purple crystalline solid that is soluble in water and polar organic solvents.


Molecular Structure Analysis

The molecular structure of Manganese (2+);pyridine-2-carboxylate has been characterized by spectroscopic (IR, Raman), structural (X-ray single crystal), and thermogravimetric methods . Pyridine-2,3-dicarboxylic acid acts as monodicarboxylate N,O-chelating anion or a doubly deprotonated three-dentate- N, O, O ′ dicarboxylate ion . In the [Mn (H 2 O) 6 ] [Mn (2,3pydcH) 3] 2 the coordination geometry around Mn (1) ion can be considered as being distorted octahedron {MnN 3 O 3 } .


Chemical Reactions Analysis

Manganese (2+);pyridine-2-carboxylate has been reported to be capable of efficient cis-dihydroxylation of electron deficient alkenes and epoxidation of electron rich alkenes . This system comprises of pyridine-2-carboxylic acid, a base (e.g., NaOH, or NaOAc) and MnII source (typically at 0.1–0.3 mol%) in combination with acetone and H2 O2 .

properties

IUPAC Name

manganese(2+);pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCYGKVYIWFMCH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8MnN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431278
Record name AGN-PC-0MU0HZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese picolinate

CAS RN

14049-88-8
Record name Manganous picolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0MU0HZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANGANOUS PICOLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537B958R47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.